molecular formula C6H6ClNO2 B13944921 3-Ethyl-1,2-oxazole-4-carbonyl chloride CAS No. 99803-70-0

3-Ethyl-1,2-oxazole-4-carbonyl chloride

Cat. No.: B13944921
CAS No.: 99803-70-0
M. Wt: 159.57 g/mol
InChI Key: ZNTSIQAUERECOK-UHFFFAOYSA-N
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Description

3-Ethyl-1,2-oxazole-4-carbonyl chloride is a heterocyclic acyl chloride featuring an oxazole ring substituted with an ethyl group at the 3-position and a carbonyl chloride moiety at the 4-position. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, which confer unique electronic and steric properties.

Crystallographic data for such compounds are often determined using programs like SHELX, which are widely employed for small-molecule refinement and structural analysis .

Properties

CAS No.

99803-70-0

Molecular Formula

C6H6ClNO2

Molecular Weight

159.57 g/mol

IUPAC Name

3-ethyl-1,2-oxazole-4-carbonyl chloride

InChI

InChI=1S/C6H6ClNO2/c1-2-5-4(6(7)9)3-10-8-5/h3H,2H2,1H3

InChI Key

ZNTSIQAUERECOK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC=C1C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1,2-oxazole-4-carbonyl chloride typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another common method is the reaction of α-haloketones with formamide . The reaction conditions often require specific temperatures and catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of 3-Ethyl-1,2-oxazole-4-carbonyl chloride may involve continuous flow processes to enhance safety and efficiency. For example, the use of manganese dioxide in a packed reactor has been shown to be effective for the oxidative aromatization of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1,2-oxazole-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxazoles.

    Reduction: Corresponding alcohols or amines.

    Substitution: Amides or esters.

Mechanism of Action

The mechanism of action of 3-Ethyl-1,2-oxazole-4-carbonyl chloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound can be compared to other acyl chlorides and heterocyclic derivatives, focusing on substituent effects, reactivity, and applications:

Table 1: Key Properties of Selected Heterocyclic Carbonyl Chlorides
Compound Name Molecular Weight (g/mol) Substituent Effects Reactivity with Water Common Applications
3-Ethyl-1,2-oxazole-4-carbonyl chloride ~173.6 Ethyl enhances lipophilicity High (rapid hydrolysis) Pharmaceutical intermediates
3-Methyl-1,2-oxazole-4-carbonyl chloride ~159.5 Methyl reduces steric bulk Moderate Agrochemical synthesis
1H-Pyrrole-2-carbonyl chloride (from ) ~139.5 Pyrrole ring less electronegative Moderate Coordination chemistry
Indan-4-yl pyridine-3-carboxamide derivatives (from ) Varies (~300–400) Ethyl/propyl groups modulate steric effects Low (stable carboxamides) Fungicides, herbicides

Reactivity and Stability

  • Ethyl vs. This contrasts with pyrrole-based acyl chlorides, where the absence of an oxygen atom reduces ring electronegativity, leading to lower reactivity .
  • Hydrolysis Sensitivity : The carbonyl chloride group in oxazole derivatives hydrolyzes faster than in indan-based carboxamides (e.g., compounds A.3.33–A.3.39 in ), which are stabilized by aromatic stacking and alkyl substituents .

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